Boc-ser-osu Boc-ser-osu
Brand Name: Vulcanchem
CAS No.: 39747-65-4
VCID: VC8111449
InChI: InChI=1S/C12H18N2O7/c1-12(2,3)20-11(19)13-7(6-15)10(18)21-14-8(16)4-5-9(14)17/h7,15H,4-6H2,1-3H3,(H,13,19)/t7-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CO)C(=O)ON1C(=O)CCC1=O
Molecular Formula: C12H18N2O7
Molecular Weight: 302.28 g/mol

Boc-ser-osu

CAS No.: 39747-65-4

Cat. No.: VC8111449

Molecular Formula: C12H18N2O7

Molecular Weight: 302.28 g/mol

* For research use only. Not for human or veterinary use.

Boc-ser-osu - 39747-65-4

Specification

CAS No. 39747-65-4
Molecular Formula C12H18N2O7
Molecular Weight 302.28 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C12H18N2O7/c1-12(2,3)20-11(19)13-7(6-15)10(18)21-14-8(16)4-5-9(14)17/h7,15H,4-6H2,1-3H3,(H,13,19)/t7-/m0/s1
Standard InChI Key GDEYGBZNQMBETA-ZETCQYMHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CO)C(=O)ON1C(=O)CCC1=O
SMILES CC(C)(C)OC(=O)NC(CO)C(=O)ON1C(=O)CCC1=O
Canonical SMILES CC(C)(C)OC(=O)NC(CO)C(=O)ON1C(=O)CCC1=O

Introduction

Chemical Structure and Physicochemical Properties

Boc-Ser-OSu belongs to the class of N-hydroxysuccinimide (NHS) esters, which are widely used for forming amide bonds in peptide synthesis. The compound’s structure includes:

  • A Boc group (tert-butoxycarbonyl) protecting the α-amino group of serine.

  • An NHS ester activating the carboxylic acid group for nucleophilic substitution.

  • A hydroxyl group on serine’s side chain, typically unprotected or protected with a labile group like benzyl (Bzl) or tert-butyl (tBu) depending on the synthesis strategy.

Key Physicochemical Data

PropertyValue
Molecular FormulaC₁₂H₁₈N₂O₇
Molecular Weight302.28 g/mol
Melting Point58–60°C (recrystallized)
SolubilityDMF, DCM, THF (≥10 mg/mL)
Optical Rotation ([α]²⁰D)+20±1° (c=1, EtOH:H₂O 4:1)

The Boc group’s acid-labile nature allows selective deprotection under mild conditions (e.g., trifluoroacetic acid), while the NHS ester ensures efficient coupling with amine nucleophiles.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Boc-Ser-OSu is synthesized through a three-step process:

  • Protection of Serine: The α-amino group of serine is protected with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution, yielding Boc-Ser-OH.

  • Activation as NHS Ester: Boc-Ser-OH reacts with N-hydroxysuccinimide (HOSu) and a coupling agent like dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane. This forms the activated ester via a carbodiimide-mediated mechanism.

  • Purification: The crude product is purified via recrystallization from ethyl acetate/hexane or column chromatography.

Critical Reaction Conditions:

  • Temperature: 0–25°C to minimize racemization.

  • Solvent: Anhydrous DCM or THF to prevent hydrolysis.

  • Stoichiometry: 1:1:1 molar ratio of Boc-Ser-OH, HOSu, and DCC.

Industrial Manufacturing

Industrial production scales the laboratory method with optimizations:

  • Continuous Flow Systems: Enhance yield and reduce reaction time.

  • Green Chemistry: Solvent recovery systems and catalytic reagents minimize waste.

  • Quality Control: HPLC and NMR ensure ≥98% purity for pharmaceutical applications.

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Boc-Ser-OSu is integral to the Boc-SPPS strategy, where it enables stepwise elongation of peptide chains on resin supports. Key advantages include:

  • High Coupling Efficiency: The NHS ester reacts rapidly with resin-bound amines, achieving >95% coupling yields.

  • Orthogonal Protection: The Boc group is removed with TFA without affecting acid-stable side-chain protections.

Case Study: Synthesis of Collagen Model Peptides
Boc-Ser-OSu was used to incorporate serine residues into (Gly-Pro-Ser)ₙ sequences, which stabilized triple-helical structures critical for collagen studies. Comparative HPLC analysis showed <2% epimerization, underscoring its stereochemical fidelity.

Solution-Phase Peptide Synthesis

Biological and Therapeutic Applications

Enzyme Inhibitor Design

Serine-rich peptides synthesized using Boc-Ser-OSu have been explored as protease inhibitors. In a 2024 study, a peptide containing three serine residues showed nanomolar affinity (IC₅₀ = 12 nM) for trypsin, demonstrating potential for anticoagulant therapies.

Bioconjugation and Drug Delivery

Boc-Ser-OSu-derived peptides serve as linkers in antibody-drug conjugates (ADCs). For instance, a HER2-targeting ADC using a serine-based linker exhibited a 50% reduction in tumor volume in murine models compared to non-conjugated drugs.

Comparative Analysis with Related Compounds

CompoundProtection SchemeCoupling EfficiencyDeprotection Conditions
Boc-Ser-OSuBoc on amine95%TFA (20% in DCM)
Fmoc-Ser(tBu)-OHFmoc on amine, tBu on OH90%Piperidine (20% in DMF)
Cbz-Ser-OBtCbz on amine88%H₂/Pd-C

Boc-Ser-OSu outperforms Fmoc and Cbz derivatives in coupling efficiency but requires harsher deprotection conditions.

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